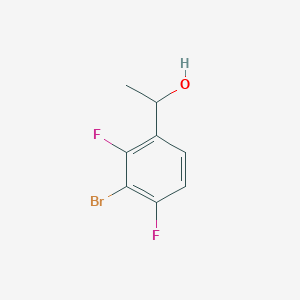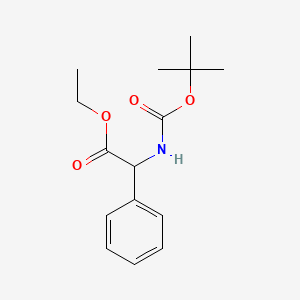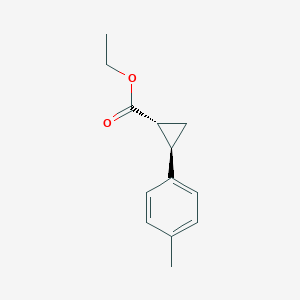
1-(3-Bromo-2,4-difluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2,4-difluorophenyl)ethanol is an organic compound with the molecular formula C8H7BrF2O It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromo-2,4-difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Bromo-2,4-difluorophenyl)ethanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding ketone under hydrogen gas pressure . This approach is scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 1-(3-Bromo-2,4-difluorophenyl)ethanone
Reduction: 1-(3-Bromo-2,4-difluorophenyl)ethane
Substitution: Various substituted phenylethanol derivatives
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2,4-difluorophenyl)ethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2,4-difluorophenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function . Additionally, the bromine and fluorine substituents can participate in halogen bonding, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromo-2,4-difluorophenyl)ethanone
- 1-(4-Bromo-2,6-difluorophenyl)ethanol
- 2-Bromo-1-(3,4-difluorophenyl)ethanone
Uniqueness
1-(3-Bromo-2,4-difluorophenyl)ethanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H7BrF2O |
|---|---|
Molekulargewicht |
237.04 g/mol |
IUPAC-Name |
1-(3-bromo-2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4,12H,1H3 |
InChI-Schlüssel |
DVXYQJFXKOQYCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=C(C=C1)F)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)








![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)



